molecular formula C22H26ClN B1678458 Piroheptine hydrochloride CAS No. 16378-22-6

Piroheptine hydrochloride

Cat. No. B1678458
CAS RN: 16378-22-6
M. Wt: 339.9 g/mol
InChI Key: PLJNHZOEOXGWIR-UHFFFAOYSA-N
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Description

Piroheptine hydrochloride, also known by the brand name Trimol, is an anticholinergic and antihistamine used as an antiparkinsonian agent . It was developed by Fujisawa Pharmaceutical Co. Ltd. in the 1970s and started selling in 1974 in Japan . Piroheptine was observed to prevent the reuptake of dopamine and is therefore a DRI . It comes from a family of drugs that includes pridefine and etifelmine .


Synthesis Analysis

Piroheptine hydrochloride was found to possess a potent anti-acetylcholine activity circumstantially in the early 1970s . It was synthesized by Fujisawa Pharmaceutical Co. Ltd. (Astellas Pharma, Inc.) as part of a series of dibenzo[a,d]cyclohepten-5-ylidene pyrrolidine derivatives .


Molecular Structure Analysis

The molecular formula of Piroheptine hydrochloride is C22H26ClN . It has a dibenzo[a,d]cycloheptene skeleton, which is similar to amitriptyline .


Chemical Reactions Analysis

Piroheptine hydrochloride is an anticholinergic agent that acts by inhibiting dopamine uptake and completely preventing loss of striatal dopamine in MPTP-treated mice .


Physical And Chemical Properties Analysis

The molecular weight of Piroheptine hydrochloride is 339.9 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Topical Drug Availability and Vehicle Composition Studies

The influence of vehicle compositions on the availability of topical drugs has been evaluated, with specific case studies on hydrophilic and lipophilic drugs like ketamine hydrochloride and piroxicam. The study highlighted the significance of in vitro drug release and in vivo experiments in determining the efficiency of various topical products. This research provides insights into the transdermal delivery of drugs and their physiological effects, such as changes in breathing rate and duration of sleep, based on the composition of the vehicle used for drug delivery (Csóka et al., 2005).

Anticancer Activity of Organometallic Compounds

A study explored the potential anticancer activity of organoruthenium compounds formed from RuII(η6-p-cymene) chlorido moieties and oxicam-based ligands. This research aimed at utilizing the anti-inflammatory properties of oxicams, like piroxicam, in conjugation with ruthenium(arene) fragments known for their anticancer activity. The bioanalytical investigations of these compounds included their stability and reactivity, providing valuable insights into their potential as anticancer agents (Aman et al., 2014).

Magnetic Hydrogels for Theragnostic Applications

Research into self-assembled peptide hydrogels has unveiled the potential of magnetic hydrogels, with superparamagnetic iron oxide nanoparticles (SPIONs) incorporated into dehydrodipeptide-based hydrogels. These hydrogels can be loaded with drugs and exhibit concentration-dependent T2-MRI contrast enhancement. The magnetic hyperthermia generated by the SPIONs upon magnetic excitation can be used as a remote trigger for the release of drug cargos, presenting a novel approach in theragnostic applications (Carvalho et al., 2019).

Pharmacokinetic Studies and Drug Interactions

The interaction of Maytenus aquifolium extract with piroxicam was studied to understand its effect on the pharmacokinetic and anti-inflammatory activity of the drug in rats. The study found no significant impact on piroxicam bioavailability or its inhibitory effect on inflammatory processes, contributing to the understanding of drug interactions and pharmacokinetics (Kimura et al., 2000).

properties

IUPAC Name

1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N.ClH/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22;/h4-11,16H,3,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJNHZOEOXGWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16378-21-5 (Parent)
Record name Piroheptine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00936870
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piroheptine hydrochloride

CAS RN

16378-22-6
Record name Pyrrolidine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16378-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piroheptine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROHEPTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZM573199N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Niimi, T Mutoh - NeuroPsychopharmacotherapy, 2020 - Springer
… CAS registry number: 16378-22-6 (Piroheptine Hydrochloride) (Pharmaceutical Products … Piroheptine hydrochloride no kyusyu, bunpu, taisya oyobi haisetsu ni kansuru kenkyu. The …
Number of citations: 1 link.springer.com
Y Tokuma, S Koda, S Tsubouchi… - Bulletin of the Chemical …, 1975 - journal.csj.jp
… Piroheptine hydrochloride suspended in deionized water was orally given to rabbits in dose of 200 mg/kg. The urine collected for 24 hr was refluxed for 1 hr in 2 M HCl in order to …
Number of citations: 2 www.journal.csj.jp
R Kato, H Noguchi, M Okui, K Noda - Kiso To Rinsho, 1972 - inis.iaea.org
Study of absorption, distribution, metabolism and excretion o..|INIS IAEA NUCLEUS Sign In Sign In Register Help 50+ years of INIS International Nuclear Information System …
Number of citations: 0 inis.iaea.org
H Satoh, Y Satoh - Japanese Journal of Pharmacology, 1983 - Elsevier
… , perphenazine, amitriptyline, promethazine, piroheptine hydrochloride, chlormezanone and mephenesin were synthesized … hydrochloride, piroheptine hydrochloride, chlorpheniramine …
Number of citations: 5 www.sciencedirect.com
Y Tokuma, H Nojima, Y Morimoto - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… (piroheptine hydrochloride) has been found to show antagonism of tremorine tremor by S. Kumada et al. 99 S. Umio et al.” have suggested that both piroheptine hydrochloride and …
Number of citations: 13 www.journal.csj.jp
H Iwaki, M Tagawa, K Iwasaki, K Kawakami… - Journal of the …, 2019 - Elsevier
Introduction Patients with Parkinson's disease (PD) experience various symptoms, both from the disease progression itself and the medication. Few large-scale studies have …
Number of citations: 9 www.sciencedirect.com
八木原一博, 岡部貞夫, 中山竜司, 石井純一 - 歯科薬物療法, 2011 - jstage.jst.go.jp
… piroheptine hydrochloride floropipamide hydrochloride …
Number of citations: 5 www.jstage.jst.go.jp

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